molecular formula C14H20N2O2 B2650012 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 1396624-68-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2650012
CAS No.: 1396624-68-2
M. Wt: 248.326
InChI Key: ZTFDKIGUDOUVCL-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3208 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclohexene ring

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-8-11(9-16(13)12-6-7-12)15-14(18)10-4-2-1-3-5-10/h1-2,10-12H,3-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFDKIGUDOUVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

This compound has immense potential in scientific research due to its unique chemical structure. It can be used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide can be compared with other similar compounds that contain pyrrolidine or cyclohexene rings. Some similar compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but may differ in their chemical properties and biological activities

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide is a synthetic compound with the molecular formula C14H20N2O2 and a molecular weight of approximately 248.32 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a pyrrolidine ring, which suggest potential interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular structure of this compound allows for conformational flexibility, which is critical for its biological activity. The presence of nitrogen and oxygen atoms indicates possible hydrogen bonding capabilities that may influence solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
CAS Number610764-96-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure facilitates binding to active sites on proteins or enzymes, potentially modulating their activity in cellular signaling pathways. This interaction could lead to various therapeutic effects, making it a candidate for drug development.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with dysregulated metabolism.
  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, which could have implications for neurological disorders. Its ability to interact with nicotinic acetylcholine receptors (nAChRs) has been particularly noted, suggesting it may affect synaptic transmission.
  • Antimicrobial Activity : Some studies have hinted at antimicrobial properties, indicating that this compound might inhibit the growth of specific bacterial strains, although detailed investigations are still required to confirm these effects.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of cyclooxygenase (COX) enzymes demonstrated that derivatives similar to this compound exhibited significant COX inhibition, suggesting potential anti-inflammatory applications.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with nAChRs found that it could act as a partial agonist, influencing synaptic activity in neuronal cultures. This property may lead to therapeutic strategies for conditions like Alzheimer's disease.

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Synthesis : Enhancing yield and purity through advanced synthetic techniques.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Q & A

Q. How should researchers mitigate environmental risks during disposal?

  • Methodology :
  • Neutralization : Treat aqueous waste with 1 M NaOH (hydrolyzes carboxamide groups).
  • Waste Segregation : Separate organic solvents (cyclohexene) for incineration at >1000°C .

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